molecular formula C16H26O2 B14812750 3,8,11-Tetradecatrienyl acetate

3,8,11-Tetradecatrienyl acetate

Cat. No.: B14812750
M. Wt: 250.38 g/mol
InChI Key: HWPJPNQEVWTZSJ-QMWASVOGSA-N
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Description

(3E,8Z,11Z)-Tetradeca-3,8,11-trien-1-yl acetate is an organic compound with the molecular formula C16H26O2. It is a carboxylic ester and is known for its role as a major sex pheromone component of certain pests, such as the tomato pest Scrobipalpuloides absoluta . This compound is characterized by its three double bonds at positions 3, 8, and 11, with specific configurations (3E, 8Z, 11Z).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,8Z,11Z)-Tetradeca-3,8,11-trien-1-yl acetate typically involves the esterification of (3E,8Z,11Z)-3,8,11-tetradecatrien-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of (3E,8Z,11Z)-Tetradeca-3,8,11-trien-1-yl acetate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

(3E,8Z,11Z)-Tetradeca-3,8,11-trien-1-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3E,8Z,11Z)-Tetradeca-3,8,11-trien-1-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3E,8Z,11Z)-Tetradeca-3,8,11-trien-1-yl acetate primarily involves its role as a pheromone. It interacts with specific olfactory receptors in the target pests, triggering behavioral responses such as attraction or mating. The molecular targets include olfactory receptor neurons that are highly sensitive to the compound’s structure and configuration .

Comparison with Similar Compounds

Similar Compounds

    (3E,8Z,11Z)-3,8,11-Tetradecatrien-1-ol: The alcohol precursor to the acetate.

    (3E,8Z,11Z)-3,8,11-Tetradecatrien-1-yl propionate: A similar ester with a propionate group instead of an acetate group.

    (3E,8Z,11Z)-3,8,11-Tetradecatrien-1-yl butyrate: Another ester with a butyrate group.

Uniqueness

(3E,8Z,11Z)-Tetradeca-3,8,11-trien-1-yl acetate is unique due to its specific configuration and its role as a sex pheromone. Its effectiveness in pest control applications sets it apart from other similar compounds, making it a valuable tool in integrated pest management strategies .

Properties

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

[(3E,8E,11E)-tetradeca-3,8,11-trienyl] acetate

InChI

InChI=1S/C16H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5,7-8,12-13H,3,6,9-11,14-15H2,1-2H3/b5-4+,8-7+,13-12+

InChI Key

HWPJPNQEVWTZSJ-QMWASVOGSA-N

Isomeric SMILES

CC/C=C/C/C=C/CCC/C=C/CCOC(=O)C

Canonical SMILES

CCC=CCC=CCCCC=CCCOC(=O)C

Origin of Product

United States

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